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molecular formula C9H10N2O2S2 B8283671 N-benzothiazol-6-yl-N-methyl-methanesulfonamide

N-benzothiazol-6-yl-N-methyl-methanesulfonamide

Cat. No. B8283671
M. Wt: 242.3 g/mol
InChI Key: QFFUKCFVSSZOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582754B2

Procedure details

Sodium hydride (2.56 g of a 60% dispersion in mineral oil, 64.0 mmol) was added to a solution of N-benzothiazol-6-yl-methanesulfonamide (Example 7a, 13.3 g, 58.2 mmol) in tetrahydrofuran at 0° C. After 15 min, iodomethane (36.2 mL, 581 mmol) was added and the reaction mixture was warmed to 25° C., stirred for 4 h, then was partitioned between 1.0 M aqueous hydrochloric acid solution (300 mL) and ethyl acetate (2×250 mL). The organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. Trituration of the residue with diethyl ether afforded a solid that was collected by vacuum filtration and dried in vacuo to afford the desired product, N-benzothiazol-6-yl-N-methyl-methanesulfonamide (12.1 g, 50 mmol, 86% yield) as a pink solid. 1H NMR (400 MHz, DMSO-d6) δ: 3.00 (3H, s), 3.31 (3H, s), 7.57 (1H, dd, J1=2.2 Hz, J2=8.7 Hz), 8.07 (1H, d, J=8.5 Hz), 8.23 (1H, d, J=1.7 Hz), 9.40 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-benzothiazol-6-yl-methanesulfonamide
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[S:3]1[C:7]2[CH:8]=[C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1.I[CH3:18]>O1CCCC1>[S:3]1[C:7]2[CH:8]=[C:9]([N:12]([CH3:18])[S:13]([CH3:16])(=[O:14])=[O:15])[CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
N-benzothiazol-6-yl-methanesulfonamide
Quantity
13.3 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)NS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
36.2 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between 1.0 M aqueous hydrochloric acid solution (300 mL) and ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Trituration of the residue with diethyl ether afforded a solid
FILTRATION
Type
FILTRATION
Details
that was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 mmol
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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